N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-Dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative characterized by:
- A tetrahydrothieno[3,2-d]pyrimidin-4-one core, providing a planar heterocyclic scaffold for molecular interactions.
- A 4-methylphenyl group at position 3, enhancing lipophilicity and steric bulk.
This compound is synthesized via nucleophilic substitution, where the thiol group of the pyrimidinone core reacts with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in acetone), yielding 68–74% efficiency in analogous protocols .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-7-9-17(10-8-14)26-22(28)21-19(11-12-29-21)25-23(26)30-13-20(27)24-18-6-4-5-15(2)16(18)3/h4-10H,11-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTVISDHLGWBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways and inducing cell cycle arrest.
- In Vitro Studies : Compounds in this class have shown cytotoxic effects on various cancer cell lines. For instance, studies report IC50 values ranging from 0.3 to 1.2 µM against leukemia cell lines.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties:
- Mechanism : Similar thienopyrimidine derivatives disrupt critical cellular processes in bacteria and fungi.
- Research Findings : Studies have shown that these compounds exhibit significant activity against various pathogens with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
Case Study 1: Anticancer Activity
A study focused on the effects of a structurally similar thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells revealed:
- Growth Inhibition : The compound significantly inhibited cell growth.
- Biomarker Analysis : There was a notable down-regulation of phospho-ERK1/2 levels, indicating interference with signaling pathways crucial for cancer cell proliferation.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial activity:
- Pathogen Testing : Thienopyrimidine derivatives were tested against a range of bacterial strains and fungi.
- Results : The derivatives exhibited low MIC values, demonstrating their potential as effective antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | IC50 values between 0.3 - 1.2 µM |
| Antimicrobial | Disrupts cellular processes in microbes | MIC values significantly lower than antibiotics |
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
Notes:
- The thieno[3,2-d]pyrimidinone core in the target compound offers distinct electronic properties compared to thieno[2,3-d]pyrimidinone (e.g., ) or pyrimidoindole (), altering π-π stacking and binding pocket compatibility.
Acetamide Side Chain Variations
Notes:
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 332947-12-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C27H27N3O2S2
- Molecular Weight : 489.65 g/mol
- Structure : The compound features a thieno-pyrimidine core with a sulfanyl group and an acetamide moiety.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Cholinesterase Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfanyl group in the compound may play a role in inhibiting specific enzymes that are critical for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Case Studies and Research Findings
- Anticancer Screening :
- Antimicrobial Testing :
Data Tables
Q & A
Basic: What are the key steps for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling a thieno[3,2-d]pyrimidinone core with a substituted acetamide via a sulfanyl linker. Key steps include:
- Nucleophilic substitution : Reacting 4-oxo-thienopyrimidine derivatives with mercaptoacetamide intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Recrystallization from ethanol/water mixtures yields pure product (mp 230°C–232°C), confirmed by elemental analysis (C: 45.29%, N: 12.23%, S: 9.30% vs. theoretical C: 45.36%, N: 12.21%, S: 9.32%) .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of core to acetamide) and reaction time (12–24 hours) maximizes yield (80%) .
Basic: How is structural characterization performed, and what analytical discrepancies may arise?
Answer:
- 1H NMR : Peaks at δ 12.50 (NH-3) and δ 10.10 (NHCO) confirm hydrogen bonding. Discrepancies in aromatic proton shifts (e.g., δ 7.82 vs. δ 7.41–7.28) may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism .
- Mass spectrometry : Observed [M+H]+ at m/z 344.21 aligns with theoretical values. Deviations >0.1 Da suggest isotopic impurities or adduct formation .
- Elemental analysis : Minor mismatches (e.g., C: 45.29% vs. 45.36%) indicate trace solvent retention .
Advanced: What challenges exist in resolving its crystal structure, and how are intermolecular interactions analyzed?
Answer:
- Crystallization : Slow evaporation from DMSO/EtOH produces monoclinic crystals (space group P21/c). Challenges include poor diffraction due to flexible thienopyrimidine rings .
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (bond angle ~159°), while π-π stacking (3.8–4.2 Å) between aromatic rings dictates packing .
- Validation : R values <0.05 (e.g., R = 0.050) from X-ray diffraction ensure reliability. Disordered solvent molecules are modeled with occupancy <0.5 .
Advanced: How do structural modifications (e.g., substituent position) impact biological activity?
Answer:
- SAR studies : Analogues with 4-methylphenyl groups show enhanced activity over 4-chlorophenyl derivatives, likely due to lipophilicity and steric effects .
- Pyrimidine substitutions : Adding diaminopyrimidine (e.g., 4,6-diamino) improves hydrogen-bonding capacity with biological targets (e.g., kinases) .
- Data contradictions : Methyl groups at the 2,3-positions (vs. 3,4-) reduce solubility but increase membrane permeability, requiring formulation adjustments .
Advanced: What computational methods predict its reactivity or binding modes?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur in the sulfanyl group) for nucleophilic attacks .
- Docking studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding energy <−8 kcal/mol). The acetamide moiety forms hydrogen bonds with active-site residues .
- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (RMSD <2.0 Å) .
Basic: What are the solubility limitations, and how are they addressed in formulation?
Answer:
- Solubility : <10 µg/mL in aqueous buffers (pH 7.4) due to hydrophobic thienopyrimidine and methylphenyl groups .
- Strategies : Use co-solvents (e.g., 10% DMSO) or cyclodextrin inclusion complexes to enhance solubility for in vitro assays .
- Stability : Protect from light and moisture (storage at −20°C) to prevent sulfanyl group oxidation .
Advanced: How are spectroscopic techniques (beyond NMR) used to resolve tautomeric forms?
Answer:
- IR spectroscopy : Carbonylic C=O stretches at 1680–1700 cm⁻¹ distinguish keto (4-oxo) from enol tautomers .
- UV-Vis : Absorbance at λ = 290 nm (π→π* transitions) shifts by ±5 nm in polar solvents, indicating tautomer equilibria .
- Solid-state NMR : 13C CP/MAS spectra resolve crystallographic vs. solution-phase conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
